molecular formula C36H52N2O2 B14570506 N,N'-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) CAS No. 61797-71-5

N,N'-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide)

Cat. No.: B14570506
CAS No.: 61797-71-5
M. Wt: 544.8 g/mol
InChI Key: UHKBQOMSBJIHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) is a compound that belongs to the class of bis-amides This compound is characterized by the presence of two amide groups connected by an ethane-1,2-diyl linker and phenylundec-10-enamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with phenylundec-10-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.

    Medicine: Explored for its potential therapeutic effects in treating parasitic infections.

    Industry: Utilized in the development of advanced materials and polymers .

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antileishmanial activity is attributed to its ability to disrupt the cellular processes of the Leishmania parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-phenylundec-10-enamide) is unique due to its long aliphatic chain and phenylundec-10-enamide moieties, which confer distinct physicochemical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

61797-71-5

Molecular Formula

C36H52N2O2

Molecular Weight

544.8 g/mol

IUPAC Name

N-phenyl-N-[2-(N-undec-10-enoylanilino)ethyl]undec-10-enamide

InChI

InChI=1S/C36H52N2O2/c1-3-5-7-9-11-13-15-23-29-35(39)37(33-25-19-17-20-26-33)31-32-38(34-27-21-18-22-28-34)36(40)30-24-16-14-12-10-8-6-4-2/h3-4,17-22,25-28H,1-2,5-16,23-24,29-32H2

InChI Key

UHKBQOMSBJIHSG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)N(CCN(C1=CC=CC=C1)C(=O)CCCCCCCCC=C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.